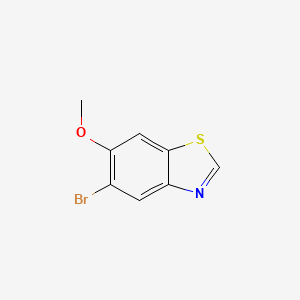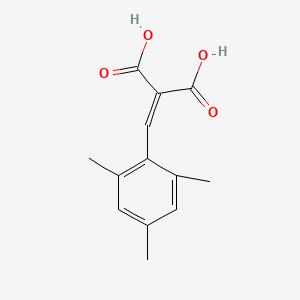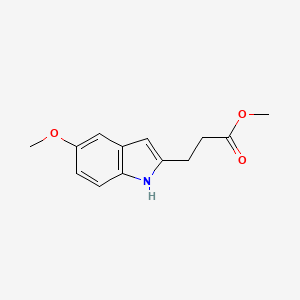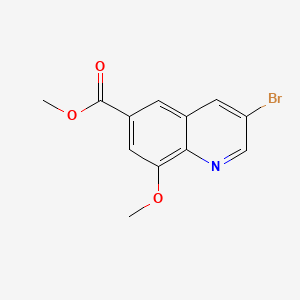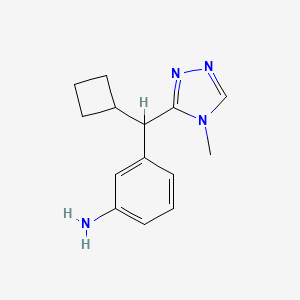
3-(Cyclobutyl(4-methyl-4H-1,2,4-triazol-3-YL)methyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclobutyl(4-methyl-4H-1,2,4-triazol-3-YL)methyl)aniline is a compound that features a cyclobutyl group attached to a 4-methyl-4H-1,2,4-triazole ring, which is further connected to an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclobutyl(4-methyl-4H-1,2,4-triazol-3-YL)methyl)aniline typically involves multiple steps. One common approach starts with the preparation of 3-cyclobutyl-4-methyl-4H-1,2,4-triazole. This intermediate can be synthesized by cyclization reactions involving appropriate precursors under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Cyclobutyl(4-methyl-4H-1,2,4-triazol-3-YL)methyl)aniline can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aniline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., aniline derivatives). Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
3-(Cyclobutyl(4-methyl-4H-1,2,4-triazol-3-YL)methyl)aniline has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(Cyclobutyl(4-methyl-4H-1,2,4-triazol-3-YL)methyl)aniline involves its interaction with molecular targets and pathways. The triazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-cyclobutyl-4-methyl-4H-1,2,4-triazole: Shares the triazole ring but lacks the aniline moiety.
4-methyl-4H-1,2,4-triazole-3-thiol: Contains a thiol group instead of the aniline moiety.
Uniqueness
3-(Cyclobutyl(4-methyl-4H-1,2,4-triazol-3-YL)methyl)aniline is unique due to the presence of both the cyclobutyl and aniline groups, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with simpler triazole derivatives.
Eigenschaften
Molekularformel |
C14H18N4 |
|---|---|
Molekulargewicht |
242.32 g/mol |
IUPAC-Name |
3-[cyclobutyl-(4-methyl-1,2,4-triazol-3-yl)methyl]aniline |
InChI |
InChI=1S/C14H18N4/c1-18-9-16-17-14(18)13(10-4-2-5-10)11-6-3-7-12(15)8-11/h3,6-10,13H,2,4-5,15H2,1H3 |
InChI-Schlüssel |
QJHYXJYLVGKJBD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NN=C1C(C2CCC2)C3=CC(=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


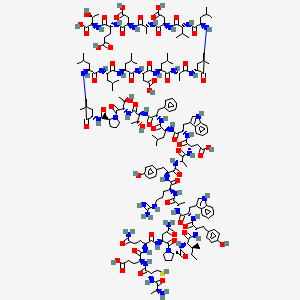
![Benzyl (2-hydroxyspiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B13920210.png)
![[(1S)-3,3-difluorocyclohexyl]methanol](/img/structure/B13920212.png)




